molecular formula C12H8FNO2 B170099 5-(3-Fluorophenyl)nicotinic acid CAS No. 181705-88-4

5-(3-Fluorophenyl)nicotinic acid

Cat. No.: B170099
CAS No.: 181705-88-4
M. Wt: 217.2 g/mol
InChI Key: JARUBMHXTMGGFA-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)nicotinic acid is a chemical compound with the CAS Number: 181705-88-4 and a molecular weight of 217.2 .


Molecular Structure Analysis

The linear formula of this compound is C12H8FNO2 . The molecular structure can be analyzed in detail using various spectroscopic techniques.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 420.3±35.0 °C and a predicted density of 1.318±0.06 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

Industrial Production Methods

Nicotinic acid, a vital component for both human and animal nutrition, is predominantly produced through the oxidation of 5-ethyl-2-methylpyridine. However, this process releases nitrous oxide, a potent greenhouse gas. Recent research focuses on developing more environmentally friendly methods to produce nicotinic acid, highlighting the importance of sustainable approaches in industrial chemistry (Lisicki, Nowak, & Orlińska, 2022).

Receptor Mediation and Anti-lipolytic Effects

Nicotinic acid's anti-lipolytic effects in adipose tissue, mediated through the G-protein-coupled receptors PUMA-G and HM74, represent a cornerstone in understanding its pharmacological impact on lipid metabolism. This mechanism is crucial for developing treatments for dyslipidemia and related metabolic disorders (Tunaru et al., 2003).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has unveiled promising herbicidal activities, offering a potential avenue for the development of novel, natural-product-based herbicides. This represents a significant step forward in agricultural chemistry, providing new tools for weed management (Yu et al., 2021).

Agonistic Properties on Nicotinic Receptors

Fluorinated pyrazole acids, acting as agonists for the GPR109a receptor, showcase the nuanced interactions between nicotinic acid derivatives and human receptors. This research not only enhances our understanding of receptor pharmacology but also opens new pathways for therapeutic interventions targeting dyslipidemia (Skinner et al., 2007).

Recovery and Separation Techniques

The advancement in recovery techniques for nicotinic acid, particularly through reactive extraction using organophosphorus solvating extractants, demonstrates the ongoing efforts to optimize the production and purification processes of this crucial compound. Such innovations are key to enhancing the efficiency and sustainability of nicotinic acid manufacturing (Kumar, Wasewar, & Babu, 2008).

Mechanism of Action

Future Directions

The pharmacological potential of nicotinic acid and its derivatives, including 5-(3-Fluorophenyl)nicotinic acid, is a topic of ongoing research . New strategies are being developed to exploit the pharmacological potential of nicotinic acid . This includes new drugs acting via the nicotinic acid receptor or related receptors, as well as new co-medications that suppress unwanted effects of nicotinic acid .

Properties

IUPAC Name

5-(3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARUBMHXTMGGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450481
Record name 5-(3-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181705-88-4
Record name 5-(3-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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